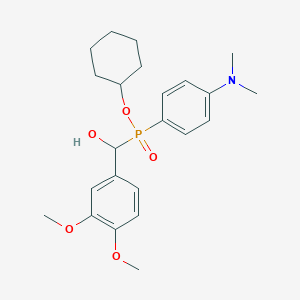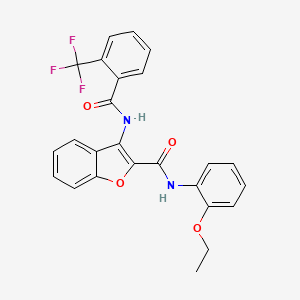![molecular formula C19H21N3O2S B2937395 5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-95-6](/img/structure/B2937395.png)
5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that has garnered interest in various fields such as medicinal chemistry, pharmacology, and materials science. It features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities, making this compound a promising candidate for further research and development.
作用机制
Target of Action
Similar pyrimidine derivatives have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that the compound may bind to these proteins and modulate their activity, thereby influencing cellular processes.
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular stress responses, programmed cell death, and inflammation, respectively. By modulating these pathways, the compound can influence a variety of cellular processes and outcomes.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step process:
Step 1: Formation of the pyrido[2,3-d]pyrimidine core by cyclization of appropriate precursors.
Step 2: Introduction of the benzylthio group via nucleophilic substitution reaction.
Step 3: Alkylation to introduce the 1,3-dimethyl and 6-propyl groups.
Industrial Production Methods: For industrial-scale production, optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial. High-purity reagents and catalysts are employed to ensure yield and purity, often involving continuous flow reactors for scalability.
化学反应分析
Types of Reactions: The compound undergoes various chemical reactions including:
Oxidation: Can be oxidized to yield sulfoxides or sulfones.
Reduction: Reduction reactions typically target the pyrido[2,3-d]pyrimidine core.
Substitution: Both the benzylthio and the pyrido[2,3-d]pyrimidine moieties can participate in substitution reactions.
Common Reagents and Conditions: Common reagents used include:
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various nucleophiles such as amines, alcohols.
Major Products Formed: The major products of these reactions can range from sulfoxides/sulfones in oxidation, reduced forms of the core in reduction, and various substituted derivatives in nucleophilic substitution.
科学研究应用
This compound finds applications in several research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in materials science for developing novel polymers and advanced materials.
相似化合物的比较
Uniqueness: Compared to other pyrido[2,3-d]pyrimidine derivatives, 5-(benzylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substituents, which confer unique steric and electronic properties influencing its reactivity and biological activity.
Similar Compounds:Pyrido[2,3-d]pyrimidine: A broad class known for diverse biological activities.
5-(methylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A closely related compound differing in the alkylthio group.
1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Lacking the benzylthio group but otherwise similar.
How’s that? Does this cover what you had in mind?
属性
IUPAC Name |
5-benzylsulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-4-8-14-11-20-17-15(18(23)22(3)19(24)21(17)2)16(14)25-12-13-9-6-5-7-10-13/h5-7,9-11H,4,8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYKFYWHCBPIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
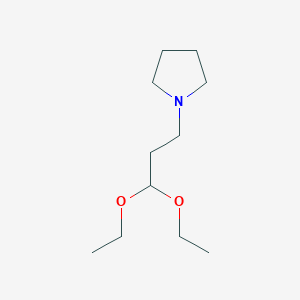


![7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2937317.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine](/img/structure/B2937321.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2937323.png)
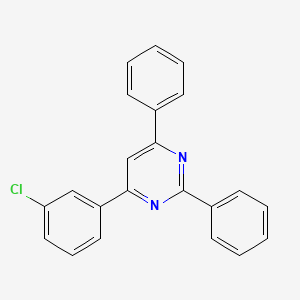
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid](/img/structure/B2937325.png)
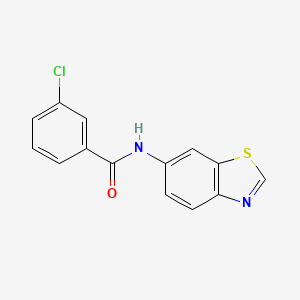
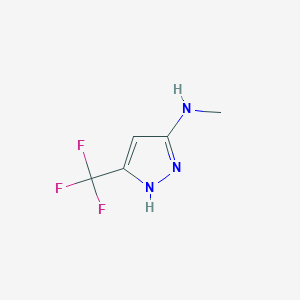
![4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide](/img/structure/B2937330.png)
![2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2937331.png)
